Journal Name:Structural Chemistry
Journal ISSN:1040-0400
IF:1.795
Journal Website:http://www.springer.com/chemistry/journal/11224
Year of Origin:1990
Publisher:Springer New York
Number of Articles Per Year:172
Publishing Cycle:Bimonthly
OA or Not:Not
Effect of secondary rolling on the interfacial bonding strength and mechanical properties of Al/Mg/Al clad plates
Structural Chemistry ( IF 1.795 ) Pub Date: 2022-04-22 , DOI: 10.1080/09500839.2022.2065702
ABSTRACTThe effects of secondary rolling on the microstructure evolution and mechanical properties of Al/Mg/Al clad sheets have been investigated. The results indicate that a double-layer intermetallic compound (Mg2Al3 and Mg17Al12) forms and sandwiches the MgO film during the first rolling and annealing, while the sandwich structure shows a low peel strength owing to the intrinsic brittleness of intermetallic. However, a secondary rolling leads to a shear-induced breakage of the sandwich structure, whereupon the peel strength significantly increases from 1.3 N/mm to 12.7 N/mm on account of an effective bonding of the Mg/Al interface. The secondary rolling not only eliminates the influence of MgO on the interface, but also improves the bonding strength of the interface. Furthermore, the clad sheet can obtain an excellent elongation (21%) and remain of high interfacial strength (∼12 N/mm) after the recovery annealing.
Detail
Nanomechanical properties of a nickel-base single-crystal superalloy up to 700°C
Structural Chemistry ( IF 1.795 ) Pub Date: 2021-11-22 , DOI: 10.1080/09500839.2021.2004326
ABSTRACTA strong temperature-dependent effect in the range from 25°C to 700°C in the nanomechanical behaviour has been found in a single-crystal nickel-base superalloy. The hardness of this alloy gradually increases from 25°C to 400°C and then rapidly decreases, in contrast to the peak tensile yield strength which occurs at around 700°C. The nanomechanical response is strongly dependent on the indentation load over a wide range of temperature, which is rationalised by its unique γ/γ’ dual-phase microstructure. The experimental measurements show that the hardness is position-sensitive owing to its unique solidified dendrite microstructure when the indentation marks span 640 μm.
Detail
An analytical model of grain growth considering the conjoint effects of precipitate pinning and solute drag in steel
Structural Chemistry ( IF 1.795 ) Pub Date: 2022-10-06 , DOI: 10.1080/09500839.2022.2123113
ABSTRACTAn analytical model is developed to explain the kinetics of grain growth in steel that takes into account all feasible prime phenomena; namely, surface energy reduction, precipitate pinning effect and solute drag effect. The shapes of matrix grains and the precipitates are assumed to be tetrakeidecahedron and spherical, respectively. A single solute and a single type of precipitate are further assumed to be responsible for the solute drag and the precipitate pinning, respectively. An explanation of drag energy is provided in terms of Gibbs free energy change for solute segregation that eventually merges to the well-known Langmuir–McLean relationship. The developed model is validated in view of the existing database in available literature. A new methodology of grain growth analysis is accordingly proposed on the basis of the conceptualised ‘effective migration coefficient’ of the system.
Detail
Experimental verification of molybdenum segregation for large-scale slab ingots of Ti–0.3Mo–0.8Ni alloy during electron-beam cold-hearth melting
Structural Chemistry ( IF 1.795 ) Pub Date: 2022-07-21 , DOI: 10.1080/09500839.2022.2100935
ABSTRACTTi–0.3Mo–0.8Ni alloy has excellent corrosion resistance and is widely used in making crystallizers, heaters and evaporators for salt production, as well as chemical reactors and heat exchangers. To study the distribution of Mo in the Ti–0.3Mo–0.8Ni alloy during electron beam cold hearth melting, the solidification process has been numerically modelled and the calculations compared with experimental data. A distribution law similar to the calculated results is obtained, which verifies the reliability of the numerical modelling and provides theoretical guidance for the industrial production of Ti–0.3Mo–0.8Ni alloy. In addition, the experimental data indicates that the deviation of the Mo content in each end face and cross-section is within ±0.05%.
Detail
Physical constitutive relational model and structure evolution during dynamic recovery of 23Co14Ni12Cr3MoE (A-100) high-strength steel
Structural Chemistry ( IF 1.795 ) Pub Date: 2022-06-20 , DOI: 10.1080/09500839.2022.2084570
ABSTRACTThe hot compression of A-100 steel at 850–1150°C and strain rate of 0.01–10 s−1 was tested on a Gleeble-3800 thermal simulation machine to determine the corresponding true stress–strain curve. Based on theoretical calculation, the dislocation density factor was introduced into the Avrami equation and thereby a dynamic recovery physical constitutive relational model based on dislocation density theory was established. Then the hot deformation behaviour of A-100 steel was predicted (correlation coefficient R = 0.9964 with an average absolute relative error AARE = 4.0923%). The structures after hot compression were observed by electron backscattered diffraction and found to be lath-shaped martensite and austenite. With an increase of temperature and deceleration of strain rate, the proportions of large-angle boundaries and substructures increased and the softening mechanism became dominated by dynamic recovery.
Detail
Microstructure and properties of ultrasonic-assisted gallium-based alloys for room-temperature bonding of Cu/Cu
Structural Chemistry ( IF 1.795 ) Pub Date: 2023-07-07 , DOI: 10.1080/09500839.2023.2230955
ABSTRACTRoom-temperature welding with gallium is regarded as a new strategy because of the low melting point of gallium and its affinity for forming intermetallic compounds with other metals. Benefitting from liquid gallium-based solder and an ultrasonic drive, the establishment of Cu/Cu diffusion-bond connections can be quickly completed. The underlying characteristics for the weld quality of room-temperature bonding were preliminarily clarified from the perspectives of welding process parameters and the solder composition. To further determine these characteristics, the research directions including features of welding product formed by ultrasonic-driven room-temperature bonding, the interface microstructure, the element distribution and the shear strength of the weld joint were then determined.
Detail
The micro- to nano-scale dislocation mechanics of (001) MgO crystal hardness
Structural Chemistry ( IF 1.795 ) Pub Date: 2021-09-10 , DOI: 10.1080/09500839.2021.1973683
ABSTRACTMicro- to nano-indentation hardness-based stress–strain computations made for Berkovich spherically-tipped impressions put into (001) MgO crystal surfaces show an exceptional plastic strain hardening that is attributed to reacted sessile-type Burgers vector dislocations. Additional evidence for the substantial strain hardening is provided in a compilation of Knoop hardness measurements. The combination of results is compared on the basis of an applied load dependence for an indentation size effect (ISE).
Detail
Deformation behavior at cryogenic temperature in extruded Mg–Al–Zn alloy
Structural Chemistry ( IF 1.795 ) Pub Date: 2022-11-18 , DOI: 10.1080/09500839.2022.2143592
ABSTRACTThe effect of grain size on tensile deformation behaviors at room- and cryogenic-temperatures was examined using extruded Mg–Al–Zn (AZ31) alloys with different average grain sizes of 3.7, 14.0, and 38.7 μm. The mechanical properties were influenced by the grain size as well as the testing temperature. Strength increased with a finer grained structure and a lower testing temperature. Regarding the elongation-to-failure in tension, all the alloys tested at cryogenic-temperature exhibited about half the values of those at room-temperature. Deformed microstructural observations revealed that deformation twins formed in the alloys with coarse- and meso-grained structures, but decreased with grain refinement. The reduction of twin formation at both room- and cryogenic-temperatures is due to enhancement of grain boundary plasticity. Contrary to our expectation, it is interesting to note that grain boundary compatibility contributes to activation of non-basal dislocation slips, irrespective of testing temperatures. In addition, dislocation slips lead to occurrence of strain hardening after yielding even at 77 K.
Detail
A comparative study of flow instability criteria in the processing map of AlFeCoNiMo0.2 high-entropy alloys
Structural Chemistry ( IF 1.795 ) Pub Date: 2022-10-21 , DOI: 10.1080/09500839.2022.2129109
ABSTRACTHigh-entropy alloys (HEAs) were studied via hot compression experiments using a Gleeble-3800 thermal simulation tester. The hot deformation behaviour of an AlFeCoNiMo0.2 HEA and the physical significance of the associated parameters were analyzed according to the Prasad, Gegel, Malas, and Murty instability criteria. Processing maps of different instability criteria under different conditions were constructed. The domain corresponding to a temperature range of 1070°C–1150°C with a strain rate range of 0.001–0.1 s−1 and average power dissipation rates of >40% did not feature flow instability; thus, this domain is appropriate for the AlFeCoNiMo0.2 HEA deformation process. Through microstructure analysis, it was determined that the deformation mechanism in the optimal forming region is dynamic recrystallization.
Detail
Degradation caused by self-multiplication of damage induced by an interplay between hydrogen and the martensite transformation in a Ni–Ti superelastic alloy
Structural Chemistry ( IF 1.795 ) Pub Date: 2021-12-22 , DOI: 10.1080/09500839.2021.2015080
ABSTRACTThe role of damage in the degradation of tensile properties related to a stress-induced martensite transformation in a hydrogen-charged Ni–Ti superelastic alloy has been investigated. By damage, we mean vacancy clusters and dislocation structures induced in advance by a dynamic interplay between hydrogen and the martensite transformation. To homogenise the hydrogen concentration, the specimen was aged at room temperature after charging with a small amount of hydrogen (approximately 30 mass ppm). In this case, no fracture occurs within 2000 cycles during a cyclic tensile deformation test in the stress plateau region generated by stress-induced martensite and reverse transformations. With this hydrogen concentration, cyclic interplay between hydrogen and the martensite transformation scarcely leads to the degradation of tensile properties. Nevertheless, following cyclic martensite transformations before aging that induces pre-damage, fracture occurs after around 1000 cycles under a cyclic tensile deformation test despite the hydrogen concentration being the same. The present results clearly indicate that pre-damage induced by hydrogen affects the subsequent transformations, thereby causing the self-multiplication of damage, which degrades the tensile properties.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
31.00 38 Science Citation Index Science Citation Index Expanded Not
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